2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H9FO2 |
|---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
2-(3-fluorophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H9FO2/c16-10-5-3-4-9(8-10)13-14(17)11-6-1-2-7-12(11)15(13)18/h1-8,13H |
InChI Key |
UAUATSHJDXYFHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Contextualization Within Indene 1,3 2h Dione Scaffold Research
The indene-1,3(2H)-dione core is a privileged scaffold in chemistry, serving as a versatile building block for a wide array of molecular architectures. proquest.com Its derivatives have been the subject of extensive research for many years, finding applications in diverse scientific fields ranging from medicinal chemistry to materials science. proquest.commdpi.com In the realm of medicinal chemistry, the indene-1,3-dione framework is associated with a broad spectrum of biological activities. nih.gov
Historically, derivatives of indene-1,3-dione have been investigated for their anticoagulant properties, with some compounds being developed as therapeutic agents. mdpi.comacs.org Beyond this, the scaffold has been explored for its potential in treating a variety of conditions. Research has indicated that compounds incorporating the indene-1,3-dione moiety may exhibit anti-inflammatory, analgesic, and antimicrobial activities. nih.gov More recent investigations have expanded the scope of this scaffold to include potential applications in oncology, with studies exploring the antiproliferative activity of certain derivatives. mdpi.com The reactivity of the dicarbonyl group and the active methylene (B1212753) bridge allows for a variety of chemical modifications, making the indene-1,3-dione scaffold a valuable template for the synthesis of novel bioactive molecules. nih.gov
Significance of Fluorine Substitution in Organic Chemistry and Design
The incorporation of fluorine into organic molecules is a widely employed and highly effective strategy in modern drug design and medicinal chemistry. The unique properties of the fluorine atom can profoundly influence the physicochemical and pharmacological characteristics of a parent compound. benthamscience.com Fluorine is the most electronegative element, and its introduction can alter a molecule's electronic properties, acidity, and basicity. nih.gov
One of the most significant impacts of fluorine substitution is on the metabolic stability of a drug candidate. The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. By strategically placing fluorine atoms at metabolically labile sites, chemists can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability. nih.gov
Furthermore, the substitution of hydrogen with fluorine, which has a similar van der Waals radius, generally does not lead to a significant increase in the molecule's size. nih.gov This allows for the modification of electronic properties without drastically altering the compound's ability to fit into a biological target's binding site. In some cases, the introduction of fluorine can even enhance binding affinity through favorable interactions with the target protein. nih.gov Fluorine substitution can also modulate a compound's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Theoretical and Computational Chemistry Studies of 2 3 Fluorophenyl 1h Indene 1,3 2h Dione
Quantum Chemical Calculations
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), offer a detailed view of the molecule's electronic structure and associated properties.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. For compounds structurally similar to 2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione, calculations are frequently performed using the B3LYP functional combined with a 6-311++G(d,p) basis set. acu.edu.innih.gov This level of theory provides a reliable balance between accuracy and computational cost.
The optimized molecular structure of this compound would show the indene-1,3-dione core and the 3-fluorophenyl ring. A key geometric parameter is the dihedral angle between the plane of the indene (B144670) system and the plane of the phenyl ring. In a related compound, 2-(4-methylphenyl)-1H-indene-1,3(2H)-dione, this dihedral angle was found to be 81.31(7)°. It is expected that the dihedral angle in the 3-fluoro substituted version would be of a similar magnitude, indicating a non-planar conformation. This twist is crucial as it influences the extent of electronic communication between the two ring systems.
Table 1: Representative Calculated Geometric Parameters for Indene-1,3-dione Derivatives
| Parameter | Typical Value | Description |
|---|---|---|
| Dihedral Angle (Indene-Phenyl) | ~81° | The angle between the planes of the two main ring systems. |
Note: Data is based on structurally similar compounds like 2-(4-methylphenyl)-1H-indene-1,3(2H)-dione.
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. libretexts.org
Table 2: Illustrative Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Role in Reactivity |
|---|---|---|
| HOMO | - | Electron Donor |
| LUMO | - | Electron Acceptor |
Note: Energy gap value is based on a similar, non-fluorinated indene dione (B5365651) derivative. acu.edu.in Specific values for the title compound would require dedicated calculation.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.deresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface.
Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, the most negative potential is expected to be localized around the oxygen atoms of the carbonyl groups and the fluorine atom, indicating these are prime sites for interacting with positive charges or electrophiles. acu.edu.in
Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the phenyl ring and the methylene (B1212753) group of the indene core are likely to exhibit positive potential. acu.edu.in
Neutral Regions (Green): These areas have a near-zero potential.
The MEP map provides a clear visual guide to the molecule's reactivity, highlighting the carbonyl oxygens as key sites for hydrogen bonding and nucleophilic interactions. acu.edu.inresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It examines hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. acadpubl.eu
For this compound, NBO analysis would reveal significant intramolecular charge transfer. Key interactions would likely involve the delocalization of lone pair electrons from the carbonyl oxygen atoms (n) into the antibonding pi orbitals (π) of the adjacent carbon-carbon bonds within the indene ring system. This n → π interaction contributes to the stabilization of the molecule. Furthermore, interactions between the π orbitals of the phenyl ring and the indene core would also be quantified, providing insight into the electronic communication across the single bond connecting them.
Computational methods, particularly DFT, can accurately predict spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. Predictions for this compound would show distinct signals for the aromatic protons, with the fluorine atom causing characteristic splitting patterns and shifts for the protons on the fluorophenyl ring. The protons of the methylene group in the indene ring would also have a specific chemical shift.
IR Frequencies: Calculated vibrational frequencies can be correlated with experimental Infrared (IR) spectra. The most prominent predicted peaks for this molecule would be the strong stretching vibrations of the two carbonyl (C=O) groups in the indene-1,3-dione core, typically appearing in the 1650-1750 cm⁻¹ region. Other significant peaks would include C-H stretching from the aromatic rings and the C-F stretching vibration.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Interactions
While quantum calculations examine static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. researchgate.net MD simulations have been used to study the interaction of similar spiro[indene] derivatives with biological macromolecules like DNA. nih.gov
For this compound, an MD simulation could be used to explore its conformational flexibility, particularly the rotation around the single bond connecting the two ring systems. Such simulations, often performed in a solvent like water, would reveal the preferred conformations of the molecule in a more realistic environment. Furthermore, MD simulations are instrumental in studying how the molecule might bind to a biological target, such as a protein's active site. The simulation can track key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, over time, providing a measure of the stability of the molecule-target complex. nih.gov
Molecular Modeling and Docking Studies for Target Interaction Mechanisms
Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These studies provide insights into the binding mode, affinity, and selectivity of the ligand, which is crucial in drug discovery and development. By simulating the interaction at a molecular level, researchers can understand the mechanism of action and guide the design of more potent and specific compounds.
Derivatives of 1H-indene-1,3(2H)-dione have been investigated for their potential as inhibitors of various biological targets, including those relevant to cancer therapy. For instance, novel derivatives of 2-hydroxy-1H-indene-1,3(2H)-dione have been synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a potential target in cancer treatment. pensoft.net In vitro assays demonstrated that some of these compounds exhibited inhibitory activity against FGFR1, with IC50 values in the micromolar range. pensoft.net Molecular docking simulations were employed to understand the binding interactions of these compounds within the active site of the FGFR1 kinase, supporting the experimental findings. pensoft.net
The general scaffold of indene-1,3-dione is recognized for its diverse biological activities, and its derivatives have been explored as potential anti-cancer agents. nih.govresearchgate.net The core structure provides a rigid framework that can be functionalized to interact with various biological targets. researchgate.net For example, a new oleanolic derivative, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c), has shown potential anticancer effects against breast cancer by inhibiting cell proliferation and invasion. nih.gov This highlights the therapeutic potential of molecules containing a fluorophenyl group in cancer treatment.
The following table summarizes the inhibitory activities of some 2-hydroxy-1H-indene-1,3(2H)-dione derivatives against FGFR1. pensoft.net
| Compound | IC50 (µM) |
| 9a | 5.7 |
| 9b | 3.3 |
| 9c | 4.1 |
| 7b | 3.1 |
Computational methods are essential for assessing the binding affinity and stability of ligand-protein complexes. nih.gov Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov The accuracy of docking protocols is often validated by redocking a known ligand into the protein's active site and ensuring the root-mean-square deviation (RMSD) is within an acceptable range (typically < 2 Å). pensoft.net
The binding energy of a protein-ligand complex can be calculated using knowledge-based potentials, which are derived from statistical analysis of known protein structures. nih.gov These calculations help in understanding the stability of the complex and the contributions of different residues to the binding affinity. nih.gov More advanced techniques like free energy-based simulations and machine learning-based scoring functions can provide more accurate predictions of binding affinities. nih.gov
Molecular dynamics (MD) simulations can further elucidate the stability of ligand-protein interactions over time. nih.govbiointerfaceresearch.com For instance, MD simulations of 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors showed that a tightly bound conformation was maintained, as indicated by low RMSD and root mean square fluctuation (RMSF) values. nih.gov These computational assessments are crucial for understanding the molecular mechanisms of protein-protein interactions and for the rational design of new therapeutic agents. tum.deresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Methodology and Correlation)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. conicet.gov.arrutgers.edu The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. rutgers.edu
The general methodology of a QSAR study involves several key steps:
Data Set Selection: A series of compounds with known biological activities is selected. researchgate.net
Molecular Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. conicet.gov.armdpi.com These can include electronic, steric, hydrophobic, and topological parameters.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the molecular descriptors with the biological activity. nih.govbiointerfaceresearch.comconicet.gov.ar
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques. mdpi.com
QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) consider the three-dimensional structures of ligands to derive correlations. rutgers.edu A successful QSAR model can provide valuable insights into the structural features that are important for biological activity, guiding the design of more potent compounds. jddtonline.info In a study of 1,2,4-triazine-3(2H)-one derivatives, a QSAR model revealed that descriptors like absolute electronegativity and water solubility significantly influenced inhibitory activity against tubulin. nih.gov
Theoretical Analysis of Isomerism and Tautomerism (e.g., E/Z Isomerization)
Theoretical chemistry provides powerful tools to study the thermodynamics and kinetics of isomerism and tautomerism in molecules. researchgate.netresearchgate.netias.ac.in Tautomerism, the equilibrium between two or more interconverting structural isomers, is a crucial concept in organic chemistry, as the reactivity and properties of a compound can depend on the proportions of its tautomers. orientjchem.org
Keto-enol tautomerism is a common form of tautomerism observed in carbonyl compounds. orientjchem.org Theoretical methods, such as Density Functional Theory (DFT), can be used to calculate the relative stabilities of the keto and enol forms and the energy barriers for their interconversion. researchgate.netresearchgate.netias.ac.in For instance, studies on 1,3,5-triazin-2,4(1H,3H)-dione have explored the thermodynamics and kinetics of its keto-enol tautomerization. researchgate.netresearchgate.netias.ac.in
The stability of tautomers can be influenced by various factors, including the solvent. orientjchem.org Theoretical calculations can be performed in both the gas phase and in different solvents to understand the effect of the environment on the tautomeric equilibrium. orientjchem.org In some cases, one tautomer may be more stable in nonpolar solvents, while the other is favored in polar solvents. mdpi.com For example, in the case of 3-phenyl-2,4-pentanedione, the keto tautomer is generally more stable, but the presence of a solvent can influence the equilibrium. orientjchem.org Understanding the tautomeric preferences of a molecule like this compound is important as it can affect its biological activity and interactions with target molecules.
Reactivity and Mechanistic Investigations Involving 2 3 Fluorophenyl 1h Indene 1,3 2h Dione
Reaction Mechanisms of Substituent Introduction and Derivatization
The introduction of substituents and the derivatization of 2-(3-fluorophenyl)-1H-indene-1,3(2H)-dione are primarily governed by the chemistry of its enolizable protons and the reactivity of its carbonyl groups.
The hydrogen atom at the 2-position of the indane-1,3-dione ring is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This acidity allows for the facile formation of an enolate anion in the presence of a base. libretexts.orgyoutube.com This enolate is a potent nucleophile and can participate in a variety of reactions. libretexts.orglibretexts.org
The enolate of this compound is an ambident nucleophile, meaning it can react at two different sites: the carbon atom at the 2-position or the oxygen atom of the carbonyl group. bham.ac.uk Reactions with "soft" electrophiles, such as most carbon electrophiles, tend to occur at the carbon atom, leading to C-alkylation or C-acylation. bham.ac.uk Conversely, reactions with "hard" electrophiles are more likely to occur at the oxygen atom. bham.ac.uk
The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate. pitt.edu For this compound, which is symmetrical with respect to the dione (B5365651) moiety, a single enolate is formed.
Nucleophilic attack by the enolate on various electrophiles is a key strategy for introducing a wide range of substituents. For instance, alkylation with alkyl halides introduces new carbon-carbon bonds, while acylation with acyl chlorides or anhydrides yields C-acylated derivatives. These reactions are fundamental for the synthesis of more complex molecules based on the this compound scaffold.
Rearrangement Reactions and Transformations
The structural framework of this compound allows for a variety of rearrangement and transformation reactions, often induced by thermal or photochemical stimuli.
Pyrolysis of indane-1,3-dione derivatives can lead to the formation of various products depending on the reaction conditions and the nature of the substituents. For instance, the pyrolysis of 2-diazo-1H-indene-1,3-dione, a related compound, can generate a ketene (B1206846) intermediate. While specific studies on the pyrolysis of this compound are not extensively detailed in the provided search results, general principles of thermal decomposition of similar compounds suggest that bond cleavage and rearrangement are likely to occur at high temperatures. nih.gov
Thermally induced transformations can also involve intramolecular cyclizations or rearrangements, particularly if the substituents on the phenyl ring or the indane core are suitably positioned to participate in such reactions. The stability of the indane-1,3-dione core suggests that high temperatures would be required to induce significant fragmentation. researchgate.net
Cycloaddition Reactions and Heterocycle Formation
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. This compound and its derivatives can participate in various cycloaddition reactions, leading to the formation of complex molecular architectures.
1,3-Dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org This reaction is a valuable method for the synthesis of a wide variety of five-membered heterocycles. nih.govorganic-chemistry.org Derivatives of this compound, particularly those with unsaturated substituents, can act as dipolarophiles.
The regioselectivity and diastereoselectivity of these reactions are influenced by both steric and electronic factors of the interacting 1,3-dipole and the dipolarophile. youtube.com The presence of the electron-withdrawing 3-fluorophenyl group can influence the electronic properties of the double bond in a derivatized indene-1,3-dione, thereby affecting the regiochemical outcome of the cycloaddition.
For example, the reaction of an azide (B81097) (a 1,3-dipole) with an alkyne (a dipolarophile) leads to the formation of a triazole. youtube.com Similarly, nitrile oxides react with alkynes to form isoxazoles, and nitrile imines react with alkynes to form pyrazoles. youtube.com While specific examples involving this compound as the dipolarophile are not detailed in the search results, its potential to participate in such reactions is clear.
The synthesis of indenopyridine and indenodihydropyridine systems can be achieved through cascade reactions involving derivatives of 1H-indene-1,3(2H)-dione. For instance, a one-step cascade reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones in ethanol (B145695) has been shown to produce indenodihydropyridines. acs.org This reaction involves the formation of new C-C and C-N bonds. acs.org
Furthermore, by changing the solvent to 1,4-dioxane (B91453) and refluxing the reaction mixture, indenopyridine compounds can be synthesized from the same starting materials. acs.org This demonstrates that the reaction conditions play a crucial role in determining the final product. These reactions provide an efficient and environmentally friendly route to diverse indenopyridine and indenodihydropyridine derivatives. acs.org
Metal-Catalyzed Reactions
The reactivity of this compound in the presence of metal catalysts is a subject of significant interest, enabling the construction of complex molecular architectures. Palladium and rhodium complexes, in particular, have been shown to be effective in promoting unique transformations involving the 1,3-indandione (B147059) scaffold.
Palladium-Catalyzed Insertion Reactions
While specific studies on the palladium-catalyzed insertion reactions of this compound are not extensively documented, related research on similar 2-aryl-1,3-indandione systems provides valuable insights into its potential reactivity. A notable transformation is the intermolecular annulation of 2-aryl-1,3-indandiones with alkynes, catalyzed by Palladium(II) acetate (B1210297), to produce spirobi[indene]-1,3-diones. researchgate.net This reaction proceeds through a proposed mechanism involving the formation of a homocoupling dimer intermediate via a catalytic dehydrogenative cross-coupling process. researchgate.net
The reaction is typically carried out under aerobic conditions at elevated temperatures, with copper(II) acetate often used as an oxidant. The general applicability of this method suggests that this compound would be a viable substrate, yielding a corresponding spirocyclic product. The fluorinated phenyl ring may influence the electronic properties of the intermediate species, potentially affecting reaction rates and yields.
A plausible reaction scheme for the palladium-catalyzed annulation of this compound with diphenylacetylene (B1204595) is presented below.
Table 1: Postulated Palladium-Catalyzed Annulation Reaction
| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Solvent | Temperature | Postulated Product |
|---|
Note: This table is based on analogous reactions reported for other 2-aryl-1,3-indandiones and represents a predicted outcome. researchgate.net
Rhodium-Catalyzed Reactions
Rhodium catalysts are well-known for their ability to mediate C-H activation and carbene insertion reactions. While direct rhodium-catalyzed reactions involving this compound are not prominently described in the literature, studies on the reactivity of its precursor, 2-diazo-1,3-indandione, offer a strong basis for predicting its behavior.
For instance, an efficient method for the synthesis of tetracyclic indeno[1,2-b]indoles has been developed through a Rhodium(III)-catalyzed C-H cascade annulation between arylhydrazines and 2-diazo-1,3-indandiones. acs.org This reaction proceeds with high functional group tolerance and yields the products in good to excellent yields. acs.org It is conceivable that a similar strategy could be employed where the diazo group is on a related substrate that then reacts with the this compound core.
Furthermore, rhodium(II) acetate has been shown to catalyze the decomposition of 2-diazo-1,3-indandione, leading to C-H insertion products when reacted with substrates like cyclohexane (B81311) and benzene (B151609). acs.org These reactions highlight the potential for rhodium carbenoid intermediates derived from diazo compounds to react with the 2-aryl-1,3-indandione framework.
Table 2: Representative Rhodium-Catalyzed Reactions with 2-Diazo-1,3-indandione
| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product |
|---|---|---|---|---|
| 2-Diazo-1,3-indandione | Arylhydrazine | [Cp*RhCl₂]₂/AgSbF₆ | C-H Cascade Annulation | Tetracyclic Indeno[1,2-b]indole |
| 2-Diazo-1,3-indandione | Cyclohexane | Rh₂(OAc)₄ | C-H Insertion | 2-Cyclohexyl-1H-indene-1,3(2H)-dione |
Note: This table illustrates the reactivity of a key precursor and suggests potential transformations applicable to derivatives of this compound. acs.orgacs.org
Photochemical Transformations (e.g., UV-induced Isomerization)
The photochemical behavior of 2-aryl-1,3-indandiones is characterized by interesting isomerization reactions. Upon irradiation with UV light, 2-phenyl-1,3-indandione has been shown to undergo a rearrangement to form a mixture of E- and Z-benzalphthalides. semanticscholar.org This photoisomerization process is influenced by factors such as the solvent, concentration, and the wavelength of the incident light. semanticscholar.org
The quantum yields of these transformations are inversely proportional to the concentration, although the relationship is not linear. semanticscholar.org This observation suggests a complex mechanism that may involve intermolecular processes or self-quenching. It is highly probable that this compound would exhibit similar photochemical reactivity, leading to the corresponding E- and Z-3-fluorobenzalphthalides. The fluorine substituent on the phenyl ring could potentially influence the absorption spectrum and the quantum yields of the isomerization.
Table 3: Photochemical Isomerization of 2-Phenyl-1,3-indandione
| Starting Material | Condition | Products |
|---|
Note: This data is for the parent compound, 2-phenyl-1,3-indandione, and serves as a model for the expected photochemical behavior of its 3-fluoro derivative. semanticscholar.org
Intermolecular Interactions and Association Phenomena (e.g., Hydrogen Bonding)
In the crystalline state, molecules of this type are expected to be organized through a network of weak intermolecular interactions. C—H···O hydrogen bonds are anticipated to be a significant feature, where the hydrogen atoms of the aromatic rings and the indene (B144670) backbone interact with the carbonyl oxygen atoms of neighboring molecules. nih.gov These interactions can lead to the formation of chains or more complex three-dimensional networks. nih.gov
Applications in Advanced Chemical Synthesis and Material Science
Role as a Building Block in Complex Organic Synthesis
The reactivity of the dicarbonyl functionality and the activated methylene (B1212753) group in the indane-1,3-dione core of 2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione makes it a versatile starting material for the construction of more elaborate molecular architectures.
Synthesis of Heterocyclic Compounds (e.g., Imidazothiazoles, Pyrido-pyrimidothiazines)
While direct synthesis of imidazothiazoles and pyrido-pyrimidothiazines from this compound is not extensively documented in the reviewed literature, the general reactivity of the indane-1,3-dione core suggests its potential as a precursor for a variety of heterocyclic systems. For instance, indane-1,3-dione can react with hydrazinecarboxamide to form an intermediate that, upon reaction with N-aryl-2-oxopropane-hydrazonoyl chloride derivatives, yields bis-thiazoles. nih.gov This reactivity highlights the potential of this compound to serve as a synthon for various nitrogen and sulfur-containing heterocycles. The synthesis of such compounds is of significant interest due to their diverse biological activities.
Construction of Polycyclic Systems
The indanone framework, closely related to indane-1,3-dione, serves as a key intermediate in the synthesis of fluorinated polyaromatic hydrocarbons (PAHs). This involves an intramolecular Friedel–Crafts acylation of corresponding acid chlorides to form the indanone ring, which is then subjected to cyclization to yield the polycyclic aromatic system. beilstein-journals.org Furthermore, in-situ-generated N-aryl nitrile imines have been shown to react efficiently with polycyclic 1,4-quinones to produce fused pyrazole (B372694) derivatives. beilstein-journals.org These methodologies suggest the potential of this compound to participate in cycloaddition and cyclization reactions for the construction of complex polycyclic structures.
Development of Fluorescent Chemosensors
The indane-1,3-dione scaffold is a component of some fluorescent molecules, and its derivatives have been investigated as potential chemosensors. frontiersin.org The inherent fluorescence properties of certain dienone derivatives, which share some structural similarities with the indanedione core, have been studied, revealing them as promising fluorescent probes. researchgate.net Although specific studies on this compound as a fluorescent chemosensor are not detailed in the available literature, the combination of a fluorophore-like backbone with a reactive dicarbonyl moiety suggests its potential for the design of sensors for various analytes. The fluorophenyl substituent could further modulate the electronic and photophysical properties of such a sensor.
Precursor for Advanced Organic Materials (e.g., Dyes, Organic Semiconductors – as a class of derivatives)
Indane-1,3-dione and its derivatives are utilized in the production of dyes. nih.gov The synthesis of 2-(arylmethylene)-1H-indene-1,3(2H)-diones is a known route to obtain colored compounds. researchgate.net The incorporation of a fluorophenyl group, as in this compound, can influence the electronic properties and color of the resulting dyes.
Furthermore, partially fluorinated organic semiconductors have been synthesized and shown to have altered electronic properties. chemrxiv.org The fluorination of organic semiconductors is a common strategy to lower the energy levels of the π-system. chemrxiv.org Given that indane-1,3-dione derivatives can form extended conjugated systems, the presence of a fluorine atom in this compound makes it an interesting precursor for the synthesis of novel organic semiconductors with potentially enhanced performance characteristics.
Ligands for Misfolded Protein Aggregates (e.g., α-synuclein)
A significant application of 1,3-indandione (B147059) derivatives is in the development of ligands for misfolded protein aggregates, particularly α-synuclein, which is a hallmark of neurodegenerative disorders like Parkinson's disease. researchgate.netnih.gov A structure-activity relationship (SAR) study of novel 1-indanone (B140024) and 1,3-indandione derivatives has led to the identification of lead candidates with high binding affinity and selectivity for α-synuclein fibrils over other amyloid proteins like Aβ and tau. researchgate.netnih.gov
Two lead compounds from this study, compounds 8 and 32, demonstrated binding constants (Kd) of 9.0 nM and 18.8 nM, respectively, for α-synuclein fibrils. researchgate.netnih.gov These ligands showed more than 10-fold selectivity for α-synuclein fibrils compared to Aβ and tau fibrils. researchgate.netnih.gov The research highlighted that these 1-indanone derivatives are promising for the biological evaluation of α-synucleinopathies. researchgate.netnih.gov
| Compound | Binding Affinity (Kd) to α-synuclein fibrils (nM) | Selectivity (over Aβ and tau fibrils) |
|---|---|---|
| 8 | 9.0 | >10x |
| 32 | 18.8 | >10x |
Table 1: In vitro binding affinities of lead 1-indanone and 1,3-indandione derivatives to α-synuclein fibrils. researchgate.netnih.gov
These findings underscore the potential of the 1,3-indandione scaffold, as present in this compound, for the design of high-affinity and selective ligands for the detection and study of α-synuclein aggregates. The substitution pattern on the phenyl ring is a critical determinant of the binding affinity and selectivity.
Applications in Analytical Chemistry (e.g., Chromatographic Techniques for Separation)
While specific applications of this compound in analytical chemistry are not extensively reported, the presence of a fluorine atom suggests its relevance in separation techniques involving fluorinated compounds. High-performance liquid chromatography (HPLC) is a common method for the separation of fluorinated organic compounds. nih.gov The use of fluorinated stationary phases or fluorinated eluents can achieve selective separation based on fluorine content. nih.govoup.comchromatographyonline.comnih.gov Therefore, analytical methods for the purification and analysis of this compound and its derivatives would likely employ reversed-phase HPLC, potentially with specialized fluorinated columns or mobile phase additives to optimize separation.
Derivatives and Structure Activity Relationship Sar at a Theoretical Level
Systematic Modification of the Fluorophenyl Moiety
The 3-fluorophenyl group at the C-2 position of the indene-1,3(2H)-dione scaffold is a critical determinant of its biological activity. The fluorine atom, with its high electronegativity and small size, can influence the molecule's electronic properties, lipophilicity, and metabolic stability. A systematic theoretical exploration of this moiety can provide valuable insights into the SAR.
Positional Isomerism of the Fluorine Atom: The position of the fluorine atom on the phenyl ring can significantly impact the molecule's interaction with biological targets. Theoretical studies would involve evaluating the effects of moving the fluorine to the ortho (2-fluoro) and para (4-fluoro) positions. These changes would alter the molecule's dipole moment and its ability to form specific interactions, such as hydrogen bonds or halogen bonds, with a target protein. For instance, a fluorine atom at the ortho position might induce a conformational twist in the phenyl ring relative to the indene-1,3-dione core, which could affect binding affinity.
Halogen Substitution: Replacing the fluorine atom with other halogens (chlorine, bromine, iodine) would systematically alter the steric bulk, lipophilicity, and halogen-bonding potential of the molecule. A larger halogen like bromine or iodine could provide stronger halogen bonds but might also introduce steric hindrance. The table below illustrates the theoretical impact of these modifications on key physicochemical properties.
| Substitution on Phenyl Ring | Electronic Effect | Steric Bulk | Lipophilicity (logP) | Potential for Halogen Bonding |
| 3-Fluoro (Parent) | Electron-withdrawing | Small | Moderate | Moderate |
| 2-Fluoro | Electron-withdrawing | Small | Moderate | Moderate |
| 4-Fluoro | Electron-withdrawing | Small | Moderate | Moderate |
| 3-Chloro | Electron-withdrawing | Moderate | Higher | Stronger |
| 3-Bromo | Electron-withdrawing | Larger | Higher | Strong |
| 3-Iodo | Electron-withdrawing | Largest | Highest | Strongest |
| 3,5-Difluoro | Strongly Electron-withdrawing | Small | Moderate | Enhanced |
Bioisosteric Replacement of Fluorine: Beyond halogens, replacing the fluorine atom with other bioisosteres could fine-tune the molecule's properties. For example, a trifluoromethyl (-CF3) group would be strongly electron-withdrawing and significantly increase lipophilicity. A cyano (-CN) group, while also electron-withdrawing, offers a different geometry and potential for hydrogen bonding. A methoxy (B1213986) (-OCH3) group, in contrast, is electron-donating and can act as a hydrogen bond acceptor.
Exploration of Substituents at the Indene-1,3(2H)-dione Core (C-2 Position)
The C-2 position of the indene-1,3(2H)-dione core is a primary site for introducing diversity. While our parent compound has a 3-fluorophenyl group at this position, further substitution at the benzylic carbon of the C-2 substituent can be explored to probe for additional binding interactions.
Introducing small alkyl groups, such as a methyl or ethyl group, at the C-2 position alongside the 3-fluorophenyl ring would create a chiral center. The stereochemistry of this new center could be crucial for biological activity, with one enantiomer potentially exhibiting significantly higher potency than the other. Larger or functionally diverse groups could also be introduced to explore different regions of a target's binding pocket.
The following table outlines potential modifications at the C-2 position and their theoretical implications:
| C-2 Substituent(s) | Key Feature(s) | Potential Impact on SAR |
| 3-Fluorophenyl (Parent) | Aromatic, Halogenated | Baseline activity |
| (3-Fluorophenyl)methyl | Increased steric bulk, Chirality | Probing for additional hydrophobic interactions, Enantioselective binding |
| (3-Fluorophenyl)hydroxymethyl | Hydrogen bond donor/acceptor, Chirality | Potential for new hydrogen bonds with the target |
| (3-Fluorophenyl)aminomethyl | Basic center, Hydrogen bond donor, Chirality | Potential for salt bridge formation and hydrogen bonding |
Scaffold Hopping and Bioisosteric Replacement Strategies in Medicinal Chemistry Design
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. nih.govnih.gov This approach can lead to new intellectual property, improved physicochemical properties, and novel SAR.
For 2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione, the indene-1,3(2H)-dione core could be replaced with other scaffolds that can spatially arrange the 3-fluorophenyl substituent in a similar orientation. Potential bioisosteric replacements for the indene-1,3(2H)-dione scaffold are presented below.
| Original Scaffold | Bioisosteric Replacement Scaffold | Rationale for Replacement |
| Indene-1,3(2H)-dione | Phthalimide | Retains the bicyclic aromatic structure and carbonyl groups, potentially mimicking key interactions. |
| Indene-1,3(2H)-dione | Quinoline-2,4(1H,3H)-dione | Introduces a heteroatom which can alter solubility and metabolic profile while maintaining a similar overall shape. |
| Indene-1,3(2H)-dione | Benzofuran-2,3-dione | Replacement of the phenyl ring with a furan (B31954) ring can modulate electronic properties and potential for hydrogen bonding. |
Bioisosteric replacement can also be applied to the 3-fluorophenyl moiety. While classic replacements include other substituted phenyl rings, non-classical bioisosteres can offer significant advantages in terms of physicochemical properties. For example, replacing the phenyl ring with a bicyclo[1.1.1]pentane or a cubane (B1203433) moiety can maintain a similar three-dimensional arrangement of substituents while increasing the sp3 character of the molecule, which often leads to improved solubility and metabolic stability.
Indene-1,3(2H)-dione as a Privileged Scaffold in Chemical Biology Research
The indene-1,3(2H)-dione scaffold is considered a "privileged structure" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The versatility of the indene-1,3(2H)-dione core allows for the facile introduction of a wide range of substituents at various positions, enabling the generation of large and diverse chemical libraries for screening against different therapeutic targets. nih.gov
The chemical reactivity of the indene-1,3(2H)-dione system, particularly the active methylene (B1212753) group at the C-2 position and the two carbonyl groups, provides numerous handles for chemical modification. For example, the Knoevenagel condensation is a common reaction used to introduce substituents at the C-2 position. nih.gov
The diverse biological activities reported for indene-1,3(2H)-dione derivatives underscore its privileged nature. These activities include, but are not limited to, anti-inflammatory, anticoagulant, anticancer, and antimicrobial effects. This broad bioactivity profile makes the indene-1,3(2H)-dione scaffold an attractive starting point for the development of novel therapeutic agents for a wide range of diseases.
Future Research Directions and Perspectives
Advancements in Asymmetric Synthesis and Stereocontrol of Indenedione Derivatives
The development of stereocenters in organic molecules is crucial, particularly in the synthesis of bioactive compounds. dicp.ac.cn While the parent 2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione is achiral, many of its potential reactions and derivatives involve the creation of chiral centers. Future research will likely focus on the development of catalytic asymmetric methods to control the stereochemistry of these derivatives with high precision.
One promising avenue is the asymmetric hydrogenation of tetrasubstituted olefins. dicp.ac.cn Derivatives of this compound, particularly those with exocyclic double bonds at the 2-position, could be challenging substrates for traditional asymmetric hydrogenation. Biomimetic approaches using chiral NAD(P)H models have shown success in the reduction of similar 2,3-disubstituted inden-1-ones, achieving high yields and enantioselectivities. dicp.ac.cn Applying and optimizing such systems for fluorinated indenedione derivatives could provide access to valuable chiral building blocks.
Furthermore, organocatalyzed asymmetric reactions represent a powerful tool for stereocontrol. nih.gov For instance, enantioselective [3+2] cycloaddition reactions involving 2-arylidene-1,3-indandiones have been demonstrated to produce highly functionalized spirocyclic systems with multiple stereocenters. nih.govnih.gov Future work could explore the use of chiral organocatalysts, such as prolinol derivatives or phosphoric acids, to control the facial selectivity in reactions involving the 2-(3-fluorophenyl)indenedione core, leading to the synthesis of complex dispiro compounds. nih.govresearchgate.net
Table 1: Examples of Asymmetric Reactions on Indene-1,3-dione Scaffolds
| Reaction Type | Catalyst/Reagent | Substrate Type | Stereoselectivity |
|---|---|---|---|
| Asymmetric Reduction | Chiral NAD(P)H model (CYNAM) | 2,3-Disubstituted 1H-inden-1-ones | Up to 99% ee dicp.ac.cn |
| [3+2] Cycloaddition | Chiral Organocatalysts | 2-Arylidene-1,3-indandiones | Up to 93% ee nih.gov |
| Diels-Alder Reaction | Imidodiphosphorimidate catalysts | exo-Enones | Up to >99.5:0.5 e.r. nih.gov |
Novel Reaction Methodologies for Enhanced Synthetic Efficiency
Improving the efficiency, sustainability, and scope of synthetic routes to this compound and its derivatives is a critical area for future research. While classical methods like the Friedel-Crafts acylation or Claisen condensation are established, they often require harsh conditions and can have moderate yields. vulcanchem.comwikipedia.org
Novel methodologies such as palladium-catalyzed insertion reactions offer a milder and potentially more efficient alternative. This approach has been used to synthesize 2-substituted indane-1,3-diones with yields ranging from 61% to 75%. mdpi.com Adapting this methodology for the synthesis of the 3-fluorophenyl derivative could provide a significant improvement over existing routes. Another modern approach is electrochemical synthesis, which has been explored for analogous indenediones, achieving yields of 70-85% through a Michael addition mechanism while avoiding hazardous solvents. vulcanchem.comnih.gov
Cascade or domino reactions, which allow for the construction of complex molecules in a single step from simple starting materials, are particularly attractive for enhancing synthetic efficiency. researchgate.net Designing a cascade sequence that incorporates the 3-fluorophenyl moiety and builds the indenedione core simultaneously could dramatically shorten the synthetic pathway. For example, a cascade cyclization strategy has been developed to synthesize aminobenzofuran spiroindanone derivatives with high efficiency. researchgate.net
Furthermore, multicomponent reactions (MCRs) involving the indanedione scaffold are a powerful tool for rapidly generating molecular diversity. nih.gov Developing novel MCRs that utilize this compound as a key component would open up access to large libraries of complex heterocyclic compounds for screening in various applications.
Deeper Mechanistic Understanding through Advanced Computational Techniques
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting selectivity, and guiding synthetic efforts. nih.govscielo.br For reactions involving this compound, computational studies can provide profound insights that are difficult to obtain through experimental means alone.
For example, in [3+2] cycloaddition reactions of 2-arylidene-1,3-indandiones, DFT studies have been used to understand the origin of regioselectivity by comparing the activation energies of different reaction pathways (γ-attack vs. α-attack). nih.gov Similar computational investigations could be applied to reactions of 2-(3-fluorophenyl) derivatives to understand how the fluorine substituent influences the electronic structure of intermediates and transition states, thereby controlling the reaction outcome. These studies can help in the rational design of catalysts and reaction conditions to favor the formation of a desired product isomer. nih.govmdpi.com
Computational methods can also be employed to study the thermodynamics and kinetics of various synthetic transformations. scielo.br For instance, in exploring novel reaction methodologies, DFT calculations can help to screen potential pathways, identify the most energetically favorable routes, and predict potential side products. This computation-guided approach can save significant experimental effort and accelerate the discovery of more efficient synthetic protocols. nih.gov
Table 2: Application of Computational Chemistry in Understanding Indenedione Reactivity
| Computational Method | Area of Investigation | Key Insights Gained | Reference |
|---|---|---|---|
| DFT | Regioselectivity of [3+2] Cycloaddition | Lower HOMO-LUMO gap and activation energy for the favored product pathway. | nih.gov |
| DFT | Diels-Alder vs. Michael Addition | Proved a stepwise mechanism over a concerted one for reactions of α,β-unsaturated lactones. | nih.gov |
Exploration of New Application Avenues in Materials Science and Chemical Sensing
The indane-1,3-dione core is a potent electron acceptor, making its derivatives promising candidates for applications in organic electronics and materials science. nih.gov The presence of the electron-withdrawing 3-fluorophenyl group in this compound is expected to further enhance these electron-accepting properties.
Future research should focus on incorporating this specific moiety into novel push-pull dyes. mdpi.com These dyes, which feature an electron donor and an electron acceptor connected by a π-conjugated bridge, are central to the development of organic solar cells and nonlinear optical (NLO) materials. nih.govresearchgate.net The Knoevenagel condensation of the active methylene (B1212753) group in this compound with various electron-donating aldehydes is a straightforward method to synthesize such dyes. nih.gov The impact of the fluorine atom on the photophysical properties, such as absorption spectra and charge-transfer characteristics, should be systematically investigated.
In the realm of chemical sensing, indenedione derivatives have been utilized to create colorimetric chemosensors for anions. eurjchem.com A receptor based on a 2,4-dinitrophenylhydrazone derivative of an indene-1,3-dione was shown to exhibit a distinct color change from greenish-yellow to purplish-blue upon binding with anions like fluoride (B91410), cyanide, and acetate (B1210297). eurjchem.com Future work could involve designing and synthesizing new sensors based on the this compound scaffold. The fluorine atom could potentially engage in specific interactions with analytes or modulate the sensitivity and selectivity of the sensor. The development of crown ether derivatives of this compound could also lead to novel ion sensors for metal cations. mdpi.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione?
- Answer : The compound is typically synthesized via Knoevenagel condensation between 1H-indene-1,3(2H)-dione and 3-fluorobenzaldehyde derivatives. For example:
- Catalysts : Camphorsulfonic acid (CSA) or organocatalysts like EtN are used to facilitate the reaction .
- Solvents : Reactions often proceed in anhydrous THF or ethanol under reflux conditions .
- Yields : Reported yields range from 76% to 99%, depending on substituents and reaction optimization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent effects (e.g., fluorine-induced deshielding) .
- HRMS : Validates molecular weight and isotopic patterns .
- IR Spectroscopy : Identifies carbonyl stretching frequencies (1698–1738 cm) and enol tautomerism .
Q. What are the key physicochemical properties of this compound?
- Answer :
- LogP : Calculated XlogP = 3.9, indicating moderate hydrophobicity .
- Topological Polar Surface Area (TPSA) : 17.1 Å, suggesting limited hydrogen-bonding capacity .
- Thermal Stability : Derivatives exhibit melting points >250°C, consistent with conjugated aromatic systems .
Advanced Research Questions
Q. How does the 3-fluorophenyl substituent influence electronic and morphological properties in optoelectronic applications?
- Answer : Fluorination enhances:
- Domain Purity : Reduces phase separation in organic solar cells, improving charge transport .
- Surface Enrichment : Fluorine's electron-withdrawing effect stabilizes frontier molecular orbitals, increasing open-circuit voltage (V) by ~0.1 V per fluorine atom .
- Morphology : Hierarchical phase distribution in BTID-2F (difluoro analog) achieves 11.3% PCE in solar cells .
Q. What mechanistic pathways explain the photodegradation of indene-dione derivatives under UV light?
- Answer :
- Radical Formation : Flash photolysis in alkaline media generates solvated electrons (e) and aryl radicals via homolytic cleavage of the enolate form .
- Reaction Rates : Radical lifetimes range from 10–100 µs, with quenching rates dependent on solvent polarity (e.g., faster in ethanol than cyclohexane) .
Q. How do solvent polarity and pH affect tautomeric equilibria in indene-dione derivatives?
- Answer :
- Diketo-Enol Tautomerism : In polar solvents (e.g., water or ethanol), the enol form dominates due to stabilization via intramolecular hydrogen bonding.
- pH Sensitivity : Under alkaline conditions (pH = 12), deprotonation yields the enolate, which enhances photoreactivity but reduces thermal stability .
Q. What computational approaches are used to model correlation energies in fluorinated indene-diones?
- Answer :
- Density Functional Theory (DFT) : Modified Colle-Salvetti functionals incorporate local kinetic-energy density to predict correlation energies within 5% of experimental values .
- Gradient Expansions : Applied to optimize exchange-correlation potentials for systems with fluorinated aromatic rings .
Q. How do reaction conditions (e.g., catalysts, solvents) impact synthetic yields and regioselectivity?
- Answer :
- Catalyst Comparison : CSA yields 76% for nitro-substituted derivatives , while MePhP achieves 90% for chromone-fused analogs .
- Solvent Effects : Anhydrous THF minimizes side reactions (e.g., hydrolysis) compared to protic solvents .
- Contradictions : Longer reaction times (2 h vs. 0.5 h) do not always improve yields, suggesting optimal conditions are substrate-specific .
Data Contradiction Analysis
Q. Why do similar synthetic routes for indene-dione derivatives yield divergent efficiencies?
- Key Factors :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 1k) reduce reactivity, requiring harsher conditions .
- Catalyst Loading : Excess CSA (0.2 equiv.) improves yields in sterically hindered systems .
- Side Reactions : Competing pathways (e.g., retro-aldol) may dominate in polar solvents, lowering yields .
Methodological Recommendations
- Synthetic Optimization : Screen catalysts (CSA, EtN) and solvents (THF, DCM) using high-throughput platforms.
- Photostability Assays : Combine steady-state UV irradiation with transient absorption spectroscopy to quantify degradation kinetics .
- Computational Modeling : Use DFT with dispersion corrections (e.g., ωB97X-D) to predict fluorine's impact on charge transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
